![molecular formula C34H46FeP2 B2931436 Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) CAS No. 223120-71-6](/img/no-structure.png)

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

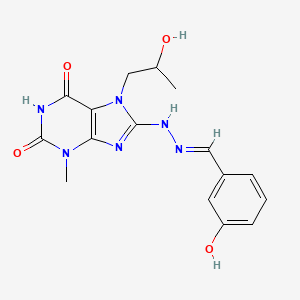

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is a useful research compound. Its molecular formula is C34H46FeP2 and its molecular weight is 572.535. The purity is usually 95%.

BenchChem offers high-quality Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Analysis

- Studies on phosphorus ylide formation upon alkylation of lithiobis(diphenylphosphanyl)acetonitrile reveal insights into the formation of stabilized carbanion systems and their structural characteristics. This research contributes to understanding the unique properties of such compounds, including their spectroscopic characterization and crystal structure analysis (Braun et al., 2007).

- Another study focuses on γ-Diphenylphosphinoxy carbanions , which show potential for slow-reacting analogues of γ-Halocarbanions. This research provides insights into how such carbanions can undergo intramolecular nucleophilic substitution, forming complex structures like substituted cyclopropanes and tetrahydrofurans (Maąkosza & Wojtasiewicz, 2009).

Biological and Catalytic Applications

- Research on the biological activity of gold(I) complexes incorporating diphenylphosphanyl groups has been conducted. These studies evaluate the antiproliferative effect of such complexes on various cancer cells and explore their potential in cancer therapy. The research also examines the influence of the nuclearity, rigidity, and solubility of these complexes on their biological activity (Svahn et al., 2018).

Chemical Reactions and Ligand Formation

- The formation and reactivity of cyclopentadienylosmium compounds containing unsaturated carbon donor coligands have been explored. This study provides valuable insights into the synthesis, structure, and reactivity of these compounds, contributing to the broader understanding of organometallic chemistry (Crochet et al., 1998).

- Another study focuses on the synthesis of diethyl [(acylamino)methyl]phosphonates , demonstrating the versatility of carbanion 5 as a 1,2-monoazabisylide equivalent. This research highlights a synthetic method to introduce complex structural units and underscores the utility of these compounds in organic synthesis (Katritzky et al., 1994).

特性

| { "Design of the Synthesis Pathway": "The synthesis of the compound 'Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Di-tert-butyl phosphite", "1-diphenylphosphino-2-propanol", "Iron(II) chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Toluene", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with di-tert-butyl phosphite in the presence of hydrochloric acid to form cyclopentylphosphonic acid di-tert-butyl ester.", "Step 2: The resulting ester is then reacted with 1-diphenylphosphino-2-propanol in the presence of sodium borohydride to form ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane.", "Step 3: Iron(II) chloride is then added to the reaction mixture and the resulting mixture is stirred in toluene at room temperature for several hours to form the iron complex.", "Step 4: The iron complex is then purified by column chromatography using ethanol as the eluent to obtain the final product, 'Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)'." ] } | |

CAS番号 |

223120-71-6 |

製品名 |

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |

分子式 |

C34H46FeP2 |

分子量 |

572.535 |

IUPAC名 |

carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |

InChI |

InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m1..../s1 |

InChIキー |

MUWSCHIXPBNGAW-YRTCJPGSSA-N |

SMILES |

[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe+2] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2931353.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

![N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2931355.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2931357.png)

![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2931358.png)

![2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2931364.png)

![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)

![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)